molecular formula C32H33N3O4S B11970315 allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11970315
M. Wt: 555.7 g/mol
InChI Key: ILFMCEPXGNQUAT-SGEDCAFJSA-N
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Description

“Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multiple steps, including the formation of the indole, thiazolo[3,2-a]pyrimidine, and carboxylate moieties. Common synthetic routes may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Thiazolo[3,2-a]pyrimidine Moiety: This can be synthesized through the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the indole and thiazolo[3,2-a]pyrimidine intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

Medicine

The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole moieties.

    Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar thiazolo[3,2-a]pyrimidine moieties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H33N3O4S

Molecular Weight

555.7 g/mol

IUPAC Name

prop-2-enyl (2Z)-2-(1-heptyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H33N3O4S/c1-4-6-7-8-14-19-34-24-18-13-12-17-23(24)26(29(34)36)28-30(37)35-27(22-15-10-9-11-16-22)25(31(38)39-20-5-2)21(3)33-32(35)40-28/h5,9-13,15-18,27H,2,4,6-8,14,19-20H2,1,3H3/b28-26-

InChI Key

ILFMCEPXGNQUAT-SGEDCAFJSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CC=C5)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CC=C5)C1=O

Origin of Product

United States

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